3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a complex organic compound with a unique structure that combines a dimethylphenyl group, a piperidine ring, and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethylphenyl Intermediate: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups at the 3 and 4 positions.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.
Sulfonylation: The isobutylsulfonyl group is introduced through a sulfonylation reaction, where an isobutylsulfonyl chloride reacts with the piperidine intermediate.
Final Coupling: The final step involves coupling the 3,4-dimethylphenyl intermediate with the sulfonylated piperidine intermediate under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-Dimethylphenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one
- **3-(3,4-Dimethylphenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one
- **3-(3,4-Dimethylphenyl)-1-(4-propylsulfonyl)piperidin-1-yl)propan-1-one
Uniqueness
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different sulfonyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-15(2)14-25(23,24)19-9-11-21(12-10-19)20(22)8-7-18-6-5-16(3)17(4)13-18/h5-6,13,15,19H,7-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDOPBHZLNDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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